REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH:7]([CH3:10])[CH2:8]O)([CH3:4])([CH3:3])[CH3:2].[Br:11]Br.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[C:1]([O:5][CH2:6][CH:7]([CH3:10])[CH2:8][Br:11])([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
rac.-3-tert. butoxy-2-methyl-1-propanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OCC(CO)C
|
Name
|
bromine triphenylphosphine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OCC(CBr)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |